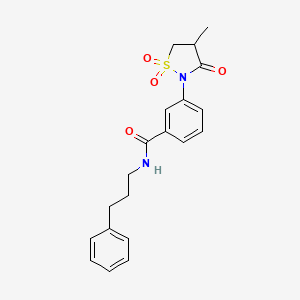![molecular formula C13H13Cl2N3OS2 B5106198 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BTD and is known for its unique chemical properties that make it suitable for use in various research areas.
Mécanisme D'action
The mechanism of action of BTD is not fully understood. However, studies have shown that BTD can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of these enzymes, BTD can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that BTD can have various biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, BTD has also been found to have anti-inflammatory properties. BTD can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. BTD has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BTD in lab experiments is its unique chemical properties. BTD is a small molecule that can easily penetrate cell membranes, making it suitable for use in cell-based assays. BTD is also stable under various conditions, making it suitable for use in long-term experiments. However, one of the limitations of using BTD in lab experiments is its low solubility in water. This can make it challenging to prepare solutions of BTD for use in experiments.
Orientations Futures
There are several future directions for research on BTD. One area of interest is in the development of BTD-based drugs for the treatment of cancer and Alzheimer's disease. Researchers are also interested in exploring the potential use of BTD in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of BTD and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of BTD involves the reaction of 3,4-dichlorobenzoyl chloride with butylthiocyanate in the presence of triethylamine. The reaction occurs in anhydrous dichloromethane, and the resulting product is purified using column chromatography. The yield of BTD is typically around 50-60%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BTD has been found to have potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that BTD has anti-cancer properties and can inhibit the growth of cancer cells. BTD has also been studied for its potential use in the treatment of Alzheimer's disease. Research has shown that BTD can improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS2/c1-2-3-6-20-13-18-17-12(21-13)16-11(19)8-4-5-9(14)10(15)7-8/h4-5,7H,2-3,6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWHTJZSCWTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
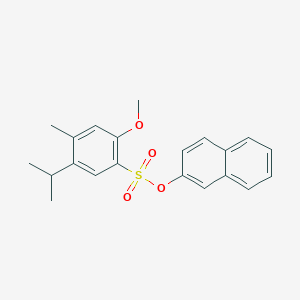
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
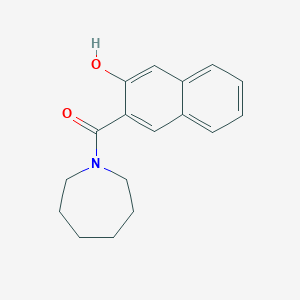
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
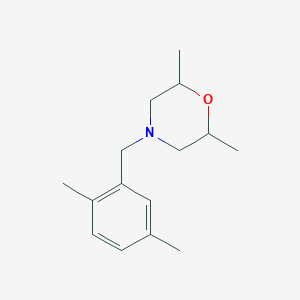
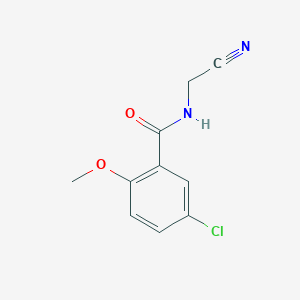
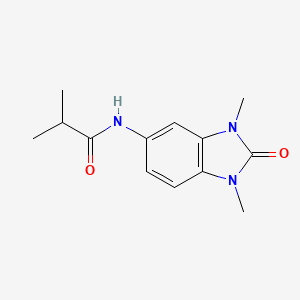
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)
